molecular formula C40H90N14O4 B037631 Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate CAS No. 115044-19-4

Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate

Cat. No. B037631
CAS RN: 115044-19-4
M. Wt: 831.2 g/mol
InChI Key: CXTBGQUZGIDYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iminoctadiene, also known as 1,10-(iminodioctamethylene)diguanidine, is a non-systemic aliphatic nitrogen contact fungicide. It is widely used in agriculture to control a variety of pathogens on fruits, trees, and lawns. The compound is known for its ability to impair the functioning of membranes in fungi, making it an effective agent against fungal infections .

Scientific Research Applications

Iminoctadiene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological membranes and its potential as an antifungal agent.

    Medicine: Investigated for its potential therapeutic applications, particularly in treating fungal infections.

    Industry: Utilized in agricultural practices to protect crops from fungal pathogens

Safety and Hazards

The safety data sheet for “Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” suggests that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the compound is ingested, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

The mechanism of action of iminoctadiene involves its interaction with fungal cell membranes. The compound disrupts the normal functioning of these membranes, leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that iminoctadiene interferes with membrane integrity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iminoctadiene typically involves the amidination of technical imino-di(octamethylene)diamine. This process results in a mixture of products containing numerous guanidines and polyamines. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of iminoctadiene involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The production methods may include continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Iminoctadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with iminoctadiene include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving iminoctadiene depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to iminoctadiene include other guanidine-based fungicides such as guazatine and bis(8-guanidinooctyl)amine acetate. These compounds share structural similarities and have comparable antifungal properties .

Uniqueness

Iminoctadiene is unique in its specific structure and mode of action. While other guanidine-based fungicides also target fungal membranes, iminoctadiene’s particular chemical configuration allows it to be highly effective against a broad spectrum of fungal pathogens .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate involves the reaction of 1,8-diaminooctane with acetic anhydride to form N,N'''-(iminodi-8,1-octanediyl)bis(acetamide), which is then treated with guanidine hydrochloride to form the final product.", "Starting Materials": ["1,8-diaminooctane", "acetic anhydride", "guanidine hydrochloride"], "Reaction": [ "Step 1: 1,8-diaminooctane is reacted with acetic anhydride in the presence of a catalyst to form N,N'''-(iminodi-8,1-octanediyl)bis(acetamide).", "Step 2: N,N'''-(iminodi-8,1-octanediyl)bis(acetamide) is then treated with guanidine hydrochloride in a solvent such as ethanol to form Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate.", "Step 3: The product is then purified using techniques such as recrystallization or chromatography." ] }

CAS RN

115044-19-4

Molecular Formula

C40H90N14O4

Molecular Weight

831.2 g/mol

IUPAC Name

acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine

InChI

InChI=1S/2C18H41N7.2C2H4O2/c2*19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;2*1-2(3)4/h2*23H,1-16H2,(H4,19,20,24)(H4,21,22,25);2*1H3,(H,3,4)

InChI Key

CXTBGQUZGIDYAT-UHFFFAOYSA-N

SMILES

CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

Canonical SMILES

CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N

Other CAS RN

108173-90-6
13516-27-3
115044-19-4

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

solubility

2.15 M

synonyms

1,17-diguanidino-9-azaheptadecane
Befran
guazatine
iminoctadine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate
Reactant of Route 2
Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate
Reactant of Route 3
Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate
Reactant of Route 4
Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate
Reactant of Route 5
Reactant of Route 5
Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate
Reactant of Route 6
Reactant of Route 6
Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.